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molecular formula C12H11NO5 B8394728 Methyl 2-(4-methoxy-1,3-dioxoisoindolin-2-yl)acetate

Methyl 2-(4-methoxy-1,3-dioxoisoindolin-2-yl)acetate

Cat. No. B8394728
M. Wt: 249.22 g/mol
InChI Key: ASTYPPNFDVQLPM-UHFFFAOYSA-N
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Patent
US09024027B2

Procedure details

To a solution of methyl 2-(4-hydroxy-1,3-dioxoisoindolin-2-yl)acetate (160 mg, 0.680 mmol) in DMF (5 ml), K2CO3 (94 mg, 0.680 mmol) and iodomethane (88 μl, 1.361 mmol) were added, and the mixture was stirred under microwave irradiation at 100° C. for 1 hour. The insoluble inorganic salts were filtered off, the solvent was removed and the resulting crude product (130 mg, 0.522 mmol, 77% yield) was used in the following step without further purification. MS/ESI+ 250.1 [MH]+.
Name
methyl 2-(4-hydroxy-1,3-dioxoisoindolin-2-yl)acetate
Quantity
160 mg
Type
reactant
Reaction Step One
Name
Quantity
94 mg
Type
reactant
Reaction Step One
Quantity
88 μL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
77%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[C:4](=[O:17])[N:5]([CH2:12][C:13]([O:15][CH3:16])=[O:14])[C:6]2=[O:11].[C:18]([O-])([O-])=O.[K+].[K+].IC>CN(C=O)C>[CH3:18][O:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[C:4](=[O:17])[N:5]([CH2:12][C:13]([O:15][CH3:16])=[O:14])[C:6]2=[O:11] |f:1.2.3|

Inputs

Step One
Name
methyl 2-(4-hydroxy-1,3-dioxoisoindolin-2-yl)acetate
Quantity
160 mg
Type
reactant
Smiles
OC1=C2C(N(C(C2=CC=C1)=O)CC(=O)OC)=O
Name
Quantity
94 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
88 μL
Type
reactant
Smiles
IC
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred under microwave irradiation at 100° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The insoluble inorganic salts were filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was removed

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=C2C(N(C(C2=CC=C1)=O)CC(=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.522 mmol
AMOUNT: MASS 130 mg
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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